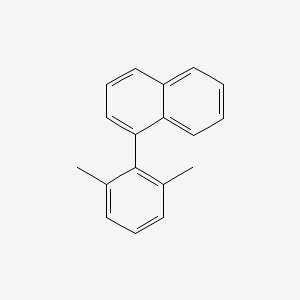

Naphthalene, 1-(2,6-dimethylphenyl)-

Description

Overview of Biaryl Architectures in Organic Chemistry

Biaryl architectures, characterized by two aromatic rings linked by a single carbon-carbon bond, are fundamental structural motifs in organic chemistry. rsc.org These structures are prevalent in a wide array of biologically active molecules, including many pharmaceuticals, as well as in advanced materials. rsc.orgresearchgate.net The unique electronic and steric properties of biaryl compounds make them valuable building blocks in the synthesis of complex organic molecules. hmdb.ca

Classification and Structural Features of Naphthalene-Phenyl Compounds

Naphthalene-phenyl compounds belong to the larger class of biaryl systems. Naphthalene (B1677914) itself is a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. cdc.gov When a phenyl group is attached to the naphthalene core, a naphthalene-phenyl compound is formed. The position of the phenyl group on the naphthalene ring, as well as any substituents on either the naphthalene or phenyl rings, defines the specific isomer and its properties.

A key structural feature in some substituted biaryl systems is atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. wikipedia.orgnih.gov This restricted rotation creates a chiral axis, and the different conformations can be stable and separable. wikipedia.org The stability of atropisomers is influenced by the steric bulk of the substituents adjacent to the bond connecting the two aryl groups. nih.gov

Historical Context of Naphthalene, 1-(2,6-dimethylphenyl)- Research

Based on a comprehensive review of available scientific literature, there is a notable absence of specific research dedicated to "Naphthalene, 1-(2,6-dimethylphenyl)-". While extensive research exists for related compounds such as 2,6-dimethylnaphthalene (B47086) and 1-phenylnaphthalene, the specific compound of interest does not appear to have been a significant focus of published studies. Consequently, a historical timeline of its synthesis, characterization, and investigation cannot be constructed at this time. The lack of available data prevents a detailed discussion of its physicochemical properties, spectroscopic data, and specific research applications.

Structure

3D Structure

Properties

CAS No. |

147424-62-2 |

|---|---|

Molecular Formula |

C18H16 |

Molecular Weight |

232.3 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)naphthalene |

InChI |

InChI=1S/C18H16/c1-13-7-5-8-14(2)18(13)17-12-6-10-15-9-3-4-11-16(15)17/h3-12H,1-2H3 |

InChI Key |

FCPZCDRCVFKPGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for Naphthalene, 1 2,6 Dimethylphenyl and Its Derivatives

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. For a target molecule like Naphthalene (B1677914), 1-(2,6-dimethylphenyl)-, palladium- or nickel-catalyzed methods are particularly relevant. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.org

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a versatile method that utilizes an organoboron reagent (like a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base. chemrxiv.orgacs.org For the synthesis of Naphthalene, 1-(2,6-dimethylphenyl)-, two primary Suzuki-Miyaura pathways are conceivable:

Pathway A: Coupling of 1-naphthaleneboronic acid with 2-bromo-1,3-dimethylbenzene.

Pathway B: Coupling of (2,6-dimethylphenyl)boronic acid with 1-bromonaphthalene.

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate complex (formed from the boronic acid and the base), and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. researchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially given the steric hindrance of the 2,6-dimethylphenyl group. chemrxiv.orgresearchgate.net Recent advancements have focused on developing highly active catalyst systems, such as those employing bulky electron-rich phosphine (B1218219) ligands, to facilitate the coupling of sterically demanding substrates. researchgate.net

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Cs₂CO₃ / Ag₂O | DME | 70 | acs.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF / Ag₂O | Toluene | 80-110 | acs.org |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | researchgate.net |

This table presents generalized conditions and specific optimizations would be required for the target molecule.

Negishi Coupling Strategies

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is often lauded for its high functional group tolerance and the high reactivity of the organozinc nucleophile. organic-chemistry.org Similar to the Suzuki coupling, two retrosynthetic disconnections are possible for Naphthalene, 1-(2,6-dimethylphenyl)-:

Pathway A: Coupling of a 1-naphthylzinc halide with 2-bromo- or 2-iodo-1,3-dimethylbenzene.

Pathway B: Coupling of a (2,6-dimethylphenyl)zinc halide with 1-bromo- or 1-iodonaphthalene.

The catalytic cycle is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. rsc.org The use of highly active palladium-N-heterocyclic carbene (NHC) complexes or catalysts with bulky phosphine ligands has proven effective for coupling sterically hindered substrates under mild conditions. organic-chemistry.org The choice of ligand is crucial in preventing side reactions like β-hydride elimination and promoting the desired reductive elimination step. nih.gov

Table 2: Common Catalysts and Ligands in Negishi Coupling

| Catalyst | Ligand | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | THF, Dioxane | Classical, widely used catalyst. | wikipedia.org |

| PdCl₂(dppf) | dppf | THF | Effective for a range of substrates. | organic-chemistry.org |

| Pd₂(dba)₃ | XPhos, SPhos | Toluene, Dioxane | High activity for sterically hindered substrates. | organic-chemistry.org |

| Ni(acac)₂ | - | THF | Nickel-based alternative, often cost-effective. | wikipedia.org |

This table presents generalized conditions. Organozinc reagents are typically prepared in situ or used as pre-formed solutions.

Challenges in Ortho-Substituted Aryl Coupling

The synthesis of biaryls with substitution at the ortho positions, such as Naphthalene, 1-(2,6-dimethylphenyl)-, is a significant challenge in cross-coupling chemistry. acs.org The primary obstacle is steric hindrance, which can impede several steps in the catalytic cycle. organic-chemistry.orgnih.gov

The two ortho-methyl groups on the phenyl ring create significant steric bulk around the reaction center. This can:

Hinder Oxidative Addition: The approach of the palladium catalyst to the C-X bond of the ortho-substituted aryl halide can be sterically blocked, slowing down the initial step of the catalytic cycle. researchgate.net

Impede Transmetalation: The transfer of the bulky aryl group from the organometallic reagent (boron or zinc) to the palladium center can be difficult.

Inhibit Reductive Elimination: The final step, where the two aryl groups couple and are released from the palladium center, can be slow. The bulky groups may disfavor the conformation required for C-C bond formation, potentially leading to side reactions or catalyst decomposition. nih.gov

To overcome these challenges, specialized ligands have been developed. Bulky, electron-rich monophosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), are particularly effective. organic-chemistry.org These ligands form stable, coordinatively unsaturated Pd(0) complexes that are highly reactive in oxidative addition and promote the difficult reductive elimination step for sterically demanding products. organic-chemistry.org

Precursor-Based Synthetic Pathways

An alternative to constructing the biaryl bond directly is to build one of the aromatic rings onto a pre-existing, suitably substituted precursor.

Construction from Naphthalene Carboxylic Acid Intermediates

Naphthalene carboxylic acids serve as versatile starting materials for the synthesis of substituted naphthalenes. google.com A plausible, albeit multi-step, route to Naphthalene, 1-(2,6-dimethylphenyl)- could involve a Friedel-Crafts-type reaction. For instance, 1-naphthoyl chloride (derived from 1-naphthalenecarboxylic acid) could be reacted with m-xylene (B151644) under Lewis acid catalysis (e.g., AlCl₃) to form (2,6-dimethylphenyl)(naphthalen-1-yl)methanone. The resulting ketone would then need to be reduced to the corresponding methylene (B1212753) group (-CH₂-), for example, via a Wolff-Kishner or Clemmensen reduction, to yield the final target molecule. While feasible, this approach often suffers from regioselectivity issues in the acylation step and requires harsh reduction conditions.

Ring-Closing Reactions and Annulation Processes

Ring-closing and annulation reactions provide powerful methods for constructing the naphthalene core from acyclic or monocyclic precursors. acs.orgnih.gov These strategies involve forming one or more C-C bonds to build the second aromatic ring.

One potential strategy is an acid-catalyzed intramolecular cyclization. csir.co.za A precursor such as a suitably substituted 4-phenylbutanoic acid could undergo an intramolecular Friedel-Crafts acylation to form a tetralone, which can then be reduced and aromatized to the naphthalene system. iptsalipur.org For the target molecule, this would require a starting material like 4-(2,6-dimethylphenyl)-4-phenylbutanoic acid, which itself requires a specific synthesis.

More modern approaches include transition-metal-catalyzed annulation reactions. For example, palladium-catalyzed carboannulation of internal alkynes with appropriately substituted aryl halides can form two new carbon-carbon bonds in a single step, affording highly substituted naphthalenes in excellent yields. acs.org Another method involves the electrophilic cyclization of propargylic alcohols containing an arene moiety. nih.gov These reactions can proceed under mild conditions and offer good regioselectivity, making them attractive for complex naphthalene synthesis. nih.govresearchgate.net

Multi-Step Synthetic Sequences for Steric Hindrance Management

The construction of the C-C bond between the naphthalene and the 2,6-dimethylphenyl moieties is often impeded by the steric hindrance imposed by the ortho-substituents. Overcoming this challenge typically requires multi-step synthetic sequences that strategically introduce the bulky groups or employ highly reactive intermediates.

One effective strategy involves a catalytic rearrangement process to synthesize tetra-ortho-substituted biaryl naphthalenes. rsc.org This approach circumvents the direct coupling of two sterically demanding fragments. For instance, a multi-step sequence could begin with the synthesis of a less hindered precursor, which is then elaborated to introduce the final sterically demanding groups.

An alternative approach is the acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes, which has been successfully employed for the synthesis of sterically hindered 4,5-diarylphenanthrenes. nih.govnagoya-u.ac.jprsc.org A similar strategy could be envisioned for the synthesis of 1-(2,6-dimethylphenyl)-naphthalene derivatives. This would involve the reaction of a suitably substituted phenylacetaldehyde (B1677652) derivative with an alkyne to construct the naphthalene core in a regioselective manner. The steric hindrance is managed by forming the congested biaryl linkage through a cyclization reaction rather than a direct cross-coupling.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone in biaryl synthesis, often suffers from low yields when applied to sterically hindered substrates. researchgate.net To mitigate this, specialized ligands and reaction conditions are necessary. For example, the use of bulky and electron-rich phosphine ligands can facilitate the reductive elimination step, which is often the rate-limiting step in the synthesis of sterically hindered biaryls. A multi-step approach could, therefore, involve the initial synthesis of the necessary boronic acid and halide precursors, followed by a carefully optimized Suzuki-Miyaura coupling.

A representative multi-step sequence for a sterically hindered biaryl could involve:

Synthesis of Precursors: Preparation of a naphthalenyl halide (or triflate) and a 2,6-dimethylphenylboronic acid.

Cross-Coupling: A palladium-catalyzed Suzuki-Miyaura coupling under optimized conditions to form the C-C bond. This step is critical for managing steric hindrance.

Functional Group Interconversion: Subsequent modifications of the coupled product to arrive at the desired derivative.

| Step | Description | Key Challenges |

| 1 | Synthesis of a naphthalenyl halide and 2,6-dimethylphenylboronic acid. | Potential for side reactions during the synthesis of the boronic acid. |

| 2 | Palladium-catalyzed Suzuki-Miyaura cross-coupling. | Overcoming steric hindrance to achieve efficient coupling. |

| 3 | Functional group manipulation on the biaryl scaffold. | Ensuring the stability of the atropisomeric axis during subsequent reactions. |

Asymmetric Synthesis and Enantioselective Access

Due to the steric hindrance around the C-C single bond, Naphthalene, 1-(2,6-dimethylphenyl)- is a chiral molecule, existing as a pair of atropisomers (enantiomers that are stable to interconversion at room temperature). The synthesis of single enantiomers of such axially chiral biaryls is of great interest, particularly for applications in asymmetric catalysis and materials science.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. researchgate.netresearchgate.net Once the desired stereochemistry is established, the auxiliary is removed.

In the context of synthesizing axially chiral biaryls, a chiral auxiliary can be attached to one of the precursor molecules. This auxiliary then directs the coupling reaction to occur in a diastereoselective manner, leading to the preferential formation of one diastereomer of the biaryl product. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched biaryl.

Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones, pseudoephedrine, and camphor-derived auxiliaries. For the synthesis of a molecule like Naphthalene, 1-(2,6-dimethylphenyl)-, a plausible approach would involve attaching a chiral auxiliary to either the naphthalene or the 2,6-dimethylphenyl precursor. For example, a chiral oxazolidinone could be attached to a carboxylic acid derivative of one of the aromatic rings. The diastereoselective coupling would then be followed by the cleavage of the auxiliary.

| Chiral Auxiliary | Attachment Point | Key Feature |

| Oxazolidinone | Carboxylic acid derivative of naphthalene or phenyl ring. | Forms a rigid imide structure that effectively shields one face of the molecule. |

| Pseudoephedrine | Amide derivative of one of the aromatic rings. | Forms a chelate with the metal catalyst, directing the coupling reaction. |

| Camphor-sultam | Sulfonamide derivative of one of the aromatic rings. | Provides a sterically demanding and conformationally rigid environment. |

Enantioselective catalysis involves the use of a chiral catalyst to control the stereochemistry of a reaction. This approach is often more efficient than the use of chiral auxiliaries as only a substoichiometric amount of the chiral catalyst is required.

A notable example of enantioselective catalysis that can be applied to the synthesis of axially chiral biaryls is the Corey-Bakshi-Shibata (CBS) reduction. The CBS reduction is a highly enantioselective method for the reduction of ketones to alcohols. This reaction can be incorporated into a synthetic sequence for atropisomeric biaryls. For instance, a biaryl precursor containing a ketone functionality can be reduced enantioselectively using a CBS catalyst. The resulting chiral alcohol can then be used to direct subsequent transformations or can be a key stereochemical element in the final product.

In the context of lactone cleavage, a biaryl lactone precursor can be synthesized. The lactone bridge serves to lock the conformation of the biaryl system. Enantioselective cleavage of this lactone, for example, through a CBS reduction of a related ketone, can lead to the formation of an enantiomerically enriched atropisomeric biaryl.

Dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of single enantiomers of chiral compounds. rsc.org It is particularly well-suited for the synthesis of atropisomeric biaryls where the enantiomers are in equilibrium under the reaction conditions.

In a DKR process, a racemic mixture of a chiral compound is subjected to a kinetic resolution in the presence of a catalyst that can racemize the starting material. This allows for the conversion of the entire racemic mixture into a single enantiomer of the product, with a theoretical maximum yield of 100%.

For the synthesis of Naphthalene, 1-(2,6-dimethylphenyl)-, a DKR approach could involve the use of a chiral catalyst to selectively react with one enantiomer of a racemic biaryl precursor, while simultaneously racemizing the unreacted enantiomer. For example, a peptide-catalyzed asymmetric bromination has been shown to be effective in the DKR of biaryl atropisomers. rsc.org In this process, a chiral peptide catalyst selectively brominates one enantiomer of a racemic biaryl, leading to an enantiomerically enriched product.

Another DKR strategy involves the enantioselective transfer hydrogenation of biaryl aminals. In this case, a chiral ruthenium catalyst is used to reduce a racemic biaryl aminal, leading to an axially chiral diamine with high enantioselectivity. This approach takes advantage of the configurational instability of the starting aminals.

Recent advances have also seen the use of engineered enzymes, such as imine reductases, for the DKR of biaryls, affording a variety of biaryl aminoalcohols in high yields and excellent enantioselectivities.

| DKR Method | Catalyst | Substrate | Product |

| Asymmetric Bromination | Chiral Peptide | Racemic Biaryl | Enantioenriched Brominated Biaryl |

| Transfer Hydrogenation | Chiral Ruthenium Complex | Racemic Biaryl Aminal | Axially Chiral Diamine |

| Biocatalytic Reduction | Engineered Imine Reductase | Racemic Biaryl | Enantioenriched Biaryl Aminoalcohol |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can map out the carbon-hydrogen framework of a molecule.

In a hypothetical ¹H NMR spectrum of Naphthalene (B1677914), 1-(2,6-dimethylphenyl)-, distinct signals would be expected for the protons on the naphthalene ring system, the dimethylphenyl ring, and the methyl groups. The aromatic protons would typically appear in the downfield region (approximately 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (splitting of signals) would allow for the assignment of each proton to its exact position on the rings. The seven protons of the naphthalene moiety and the three protons of the dimethylphenyl ring would produce a complex multiplet pattern. The six protons of the two methyl groups on the phenyl ring would likely appear as a singlet in the upfield region (around 2.0-2.5 ppm), assuming free rotation.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For Naphthalene, 1-(2,6-dimethylphenyl)-, one would expect to observe signals for all 20 carbon atoms. The aromatic carbons would resonate in the typical downfield region for sp²-hybridized carbons (approximately 120-150 ppm). The quaternary carbons (those not bonded to any hydrogens), such as the carbons at the ring junctions and the points of substitution, would generally show weaker signals. The carbons of the two methyl groups would appear at a much higher field (typically 15-25 ppm).

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the ¹H and ¹³C signals by showing correlations between neighboring protons and between protons and their directly attached carbons, respectively.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly valuable for determining the preferred conformation of the molecule. Due to steric hindrance between the naphthalene ring and the ortho-methyl groups on the phenyl ring, rotation around the single bond connecting the two rings is likely restricted. NOESY experiments detect through-space interactions between protons that are close to each other, which would provide evidence for the specific spatial arrangement of the two aromatic systems relative to one another.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a molecular "fingerprint."

The FTIR spectrum of Naphthalene, 1-(2,6-dimethylphenyl)- would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. C-H bending vibrations, both in-plane and out-of-plane, would also be present at lower wavenumbers, and their specific frequencies can sometimes give clues about the substitution pattern of the aromatic rings. The presence of the methyl groups would be confirmed by C-H stretching and bending vibrations around 2960-2850 cm⁻¹ and 1460-1370 cm⁻¹, respectively.

Raman spectroscopy provides complementary information to FTIR. For Naphthalene, 1-(2,6-dimethylphenyl)-, the symmetric vibrations of the non-polar aromatic rings are often strong in the Raman spectrum. The "ring-breathing" modes of both the naphthalene and dimethylphenyl rings would be particularly characteristic. Like FTIR, Raman spectroscopy would also show bands corresponding to C-H stretching and bending, as well as vibrations involving the methyl groups. The combination of both FTIR and Raman data would provide a more complete picture of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Specific data on the electronic transitions of Naphthalene, 1-(2,6-dimethylphenyl)- is not available in the reviewed scientific literature.

Analysis of Absorption Maxima and Molar Absorptivity

No experimental values for the absorption maxima (λmax) or molar absorptivity (ε) for Naphthalene, 1-(2,6-dimethylphenyl)- have been reported in the searched sources.

Solvatochromism and Solvent-Dependent Spectral Shifts

There are no available studies on the solvatochromic behavior of Naphthalene, 1-(2,6-dimethylphenyl)-, and therefore, no data on its solvent-dependent spectral shifts.

Mass Spectrometry (MS)

Detailed mass spectrometric analysis for Naphthalene, 1-(2,6-dimethylphenyl)- is not documented in the available literature.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

The exact mass of Naphthalene, 1-(2,6-dimethylphenyl)- as determined by HR-MS has not been published.

Fragmentation Pattern Analysis for Structural Confirmation

There are no published reports detailing the mass spectrometry fragmentation pattern for Naphthalene, 1-(2,6-dimethylphenyl)-.

X-ray Crystallography and Solid-State Structure Analysis

No crystallographic data or solid-state structure analysis for Naphthalene, 1-(2,6-dimethylphenyl)- has been reported.

Determination of Molecular Geometry and Bond Parameters

Due to steric hindrance between the hydrogen atom at the 8-position of the naphthalene core and the substituted phenyl ring, the two aromatic systems are not coplanar. In the analogue compound, 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, the mean plane of the naphthalene ring system is significantly twisted with respect to the dimethylphenyl ring. nih.gov This twisting is a key structural feature. Furthermore, the naphthalene ring itself is not perfectly planar, with its two fused rings being slightly inclined to one another. nih.gov

The specific dihedral angles determined for the analogue 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene are presented below and are expected to be comparable to those in Naphthalene, 1-(2,6-dimethylphenyl)- . nih.govresearchgate.net

| Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|

| Naphthalene Ring System (Mean Plane) | Dimethylphenyl Ring | 65.24 (12) |

| Naphthalene Ring System (Mean Plane) | Methoxyphenyl Ring | 55.82 (12) |

| Dimethylphenyl Ring | Methoxyphenyl Ring | 59.28 (14) |

| Fused Ring 1 of Naphthalene | Fused Ring 2 of Naphthalene | 3.06 (15) |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. While classical hydrogen bonds (e.g., O-H···O, N-H···O) are absent in Naphthalene, 1-(2,6-dimethylphenyl)- , weaker interactions such as C-H···π contacts and van der Waals forces play a crucial role in stabilizing the crystal lattice.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

For the analogue 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, the Hirshfeld analysis reveals the predominance of weak H···H and C···H/H···C contacts, which is typical for hydrocarbon-rich organic molecules. nih.gov

The percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene are detailed in the table below. nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 64.6 |

| C···H / H···C | 27.1 |

| O···H / H···O | 5.2 |

| C···C | 3.1 |

The C···C contacts, representing π-π stacking interactions, account for a small but significant portion of the surface, confirming the presence of these weak interactions in the crystal packing. nih.gov

Stereochemical Assignment through X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for the unambiguous determination of a molecule's stereochemistry and conformation in the solid state. It provides a three-dimensional map of electron density from which the positions of all non-hydrogen atoms can be precisely located.

For an achiral molecule like Naphthalene, 1-(2,6-dimethylphenyl)- , X-ray diffraction would confirm its lack of chirality. More importantly, it would provide the precise, experimentally determined values for the torsional angle between the naphthalene and dimethylphenyl rings, offering a definitive characterization of its preferred conformation within the crystal lattice. The data obtained from the analogue study, for instance, unequivocally established the twisted conformation of that molecule in its crystalline form. researchgate.netiucr.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and electron delocalization within a molecule. researchgate.netresearchgate.net It provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and bonding/antibonding orbitals. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, it is possible to quantify the stability arising from hyperconjugative interactions. researchgate.net

For Naphthalene (B1677914), 1-(2,6-dimethylphenyl)-, key interactions would involve the delocalization of π-electrons between the naphthalene and the dimethylphenyl ring systems. This analysis reveals the pathways of electron delocalization and the extent of electronic communication between the two aromatic fragments.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in Naphthalene, 1-(2,6-dimethylphenyl)- This table presents hypothetical data to illustrate the typical output of an NBO analysis for this type of molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| π (Naphthalene Ring) | π* (Dimethylphenyl Ring) | 2.5 | 0.28 | 0.035 |

| π (Dimethylphenyl Ring) | π* (Naphthalene Ring) | 2.1 | 0.29 | 0.033 |

| σ (C-C bridge) | π* (Naphthalene Ring) | 0.8 | 0.75 | 0.021 |

| σ (C-C bridge) | π* (Dimethylphenyl Ring) | 0.7 | 0.78 | 0.019 |

The data demonstrates the hyperconjugative interactions leading to the stabilization of the molecule, with the most significant contributions arising from π-π* interactions between the two aromatic rings.

Quantum Chemical Descriptors and Quantitative Structure-Property Relationships (QSPR)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which can be used to predict its physicochemical properties and biological activity. jocpr.comscribd.com These descriptors form the basis of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies. jocpr.com Key descriptors are often calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.com

Based on Koopmans' theorem, the energy of the HOMO is related to the ionization potential (I), and the energy of the LUMO is related to the electron affinity (A). jocpr.com From these, several important descriptors can be derived:

Energy Gap (ΔE): The difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO), indicating chemical reactivity and stability.

Absolute Hardness (η): A measure of resistance to charge transfer, calculated as η = (ELUMO - EHOMO) / 2. jocpr.com

Absolute Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to accept electrons. scribd.com

Chemical Potential (μ): Related to the escaping tendency of electrons, calculated as μ = (EHOMO + ELUMO) / 2. jocpr.com

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor, calculated as ω = μ² / (2η).

Table 2: Calculated Quantum Chemical Descriptors for Naphthalene, 1-(2,6-dimethylphenyl)- This table presents hypothetical values calculated at a representative level of theory (e.g., B3LYP/6-31G(d)).

| Descriptor | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.15 |

| Energy Gap (ΔE) | 5.10 |

| Absolute Hardness (η) | 2.55 |

| Absolute Softness (S) | 0.39 |

| Chemical Potential (μ) | -3.70 |

| Electrophilicity Index (ω) | 2.68 |

These descriptors are valuable in QSPR models for predicting properties such as solubility, toxicity, and reactivity without the need for experimental measurements. researchgate.net

Conformational Energy Landscape and Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES), or energy landscape, is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. wikipedia.org For Naphthalene, 1-(2,6-dimethylphenyl)-, the most significant degree of freedom is the rotation around the single bond connecting the naphthalene and the dimethylphenyl moieties. Mapping the PES for this rotation helps identify stable conformations (energy minima) and the energy barriers (transition states) that separate them. wikipedia.orgresearchgate.net

The PES is typically generated by performing a series of constrained geometry optimizations where the dihedral angle defining the relative orientation of the two rings is systematically varied. researchgate.net The resulting energy profile reveals the most energetically favorable spatial arrangement of the molecule. Due to steric hindrance from the ortho-methyl groups on the phenyl ring, a perpendicular or near-perpendicular arrangement of the two aromatic planes is expected to be the global minimum on the PES.

Conformational Analysis using Computational Methods (e.g., Dihedral Angle Calculations)

Conformational analysis focuses on identifying the most stable three-dimensional arrangements of a molecule. physchemres.org For Naphthalene, 1-(2,6-dimethylphenyl)-, the key parameter is the dihedral angle (τ) between the plane of the naphthalene ring and the plane of the dimethylphenyl ring. This angle is defined by selecting two atoms in each ring that define their respective planes.

Computational methods, such as Density Functional Theory (DFT), are used to perform a "dihedral scan." In this procedure, the dihedral angle is fixed at various values (e.g., in 15° or 30° increments from 0° to 180°), and the rest of the molecular geometry is optimized at each step. physchemres.org The energy calculated for each conformation is then plotted against the dihedral angle to find the minimum energy conformer. The steric clash between the hydrogen atom at the 8-position of the naphthalene ring and the methyl groups on the phenyl ring dictates the conformational preference.

Table 3: Relative Energy as a Function of the Naphthalene-Aryl Dihedral Angle (τ) This table shows hypothetical relative energies from a dihedral scan, illustrating the energetic penalty for deviating from the optimal conformation.

| Dihedral Angle (τ) | Relative Energy (kcal/mol) |

| 0° (Planar) | 15.2 |

| 30° | 6.8 |

| 60° | 1.1 |

| 90° | 0.0 |

| 120° | 1.1 |

| 150° | 6.8 |

| 180° (Planar) | 14.5 |

The results indicate that the lowest energy conformation occurs when the two rings are approximately perpendicular (τ = 90°), minimizing steric repulsion. Planar conformations are highly disfavored due to severe steric hindrance.

Solvation Models and Their Influence on Theoretical Calculations (e.g., CPCM)

In reality, chemical processes often occur in solution rather than in the gas phase. Solvation models are computational methods designed to account for the effects of a solvent on a solute molecule. nih.gov The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model where the solvent is approximated as a continuous medium with a specific dielectric constant (ε). researchgate.netresearchgate.net The solute is placed within a cavity in this dielectric medium, and the model calculates the electrostatic interactions between the solute and the surrounding continuum. nih.gov

Including a solvation model can significantly influence the calculated properties of a molecule compared to gas-phase calculations. For polar molecules, the solvent can stabilize charge separation, leading to changes in geometry, dipole moment, and the relative energies of different conformers. For Naphthalene, 1-(2,6-dimethylphenyl)-, which is largely nonpolar, the effect of nonpolar solvents might be minimal, but polar solvents could still induce a small dipole moment and slightly alter the conformational energy profile.

Table 4: Comparison of Calculated Properties in Gas Phase vs. CPCM (Water) This table presents hypothetical data to illustrate the influence of a polar solvent on molecular properties.

| Property | Gas Phase | CPCM (Water, ε ≈ 78.4) |

| Total Energy (Hartree) | -812.5432 | -812.5498 |

| Dipole Moment (Debye) | 0.15 | 0.28 |

| HOMO-LUMO Gap (eV) | 5.10 | 5.05 |

| Energy of 90° Conformer (kcal/mol) | 0.0 | 0.0 |

| Energy of 60° Conformer (kcal/mol) | 1.1 | 1.0 |

The data shows that the solvent stabilizes the molecule, slightly increases its polarity, and can subtly alter the relative energies of its conformers.

Extended Transition State with Natural Orbitals for Chemical Valence (ETS-NOCV) Analysis

The Extended Transition State with Natural Orbitals for Chemical Valence (ETS-NOCV) is a sophisticated energy decomposition analysis (EDA) method. rsc.org It is used to gain a deeper understanding of the nature of a chemical bond by partitioning the total interaction energy (ΔEint) between two molecular fragments into physically meaningful components. rsc.org

For Naphthalene, 1-(2,6-dimethylphenyl)-, the bond between the two rings can be analyzed by considering the interaction between a 1-naphthyl radical and a 2,6-dimethylphenyl radical. The ETS-NOCV method decomposes the interaction energy into three primary terms:

Pauli Repulsion (ΔEPauli): The destabilizing energy arising from the repulsive interaction between the occupied orbitals of the two fragments.

Electrostatic Interaction (ΔEelstat): The classical electrostatic attraction or repulsion between the unperturbed charge distributions of the fragments.

Orbital Interaction (ΔEorb): The stabilizing energy gained from the mixing of occupied and unoccupied orbitals of the fragments, which corresponds to covalent bond formation. rsc.org

The NOCV part of the analysis further decomposes the orbital interaction term into contributions from different types of bonds (e.g., σ, π), providing a detailed picture of the covalent bonding. researchgate.net

Table 5: Illustrative ETS-NOCV Energy Decomposition for the Aryl-Aryl Bond This table presents hypothetical data for the interaction between a 1-naphthyl fragment and a 2,6-dimethylphenyl fragment.

| Energy Component | Value (kcal/mol) | Percentage of Total Attraction |

| Total Interaction Energy (ΔEint) | -95.0 | |

| Pauli Repulsion (ΔEPauli) | +255.0 | |

| Total Attraction (ΔEelstat + ΔEorb) | -350.0 | 100% |

| Electrostatic Interaction (ΔEelstat) | -130.0 | 37.1% |

| Orbital Interaction (ΔEorb) | -220.0 | 62.9% |

This analysis would likely show that the bond between the naphthalene and dimethylphenyl rings is predominantly covalent in nature, as indicated by the large, stabilizing orbital interaction term.

Stereochemistry and Conformational Dynamics

Atropisomerism and Axial Chirality in Substituted Biaryls

Substituted biaryl compounds, such as Naphthalene (B1677914), 1-(2,6-dimethylphenyl)-, can exhibit a unique form of stereoisomerism known as atropisomerism. This phenomenon arises from restricted rotation around the single bond connecting the two aryl rings. When the steric hindrance caused by bulky substituents at the ortho positions is substantial enough to prevent free rotation, the molecule can exist as stable, non-interconverting rotational isomers, or atropisomers.

In the case of Naphthalene, 1-(2,6-dimethylphenyl)-, the two methyl groups on the phenyl ring and the hydrogen atom at the 8-position of the naphthalene ring create significant steric strain. This restricted rotation gives rise to axial chirality, where the molecule lacks a traditional stereocenter but is chiral due to its non-superimposable mirror image forms. These enantiomeric atropisomers are designated as (P) for plus (clockwise) and (M) for minus (counter-clockwise) helicity when viewed down the chiral axis.

Rotational Barriers and Conformational Isomerism

The stability of atropisomers is determined by the magnitude of the rotational energy barrier. This barrier is the energy required to overcome the steric hindrance and allow for the interconversion of the conformers. For Naphthalene, 1-(2,6-dimethylphenyl)-, the presence of the two ortho-methyl groups is expected to create a significant rotational barrier.

Dihedral Angle Distribution and Molecular Flexibility

The dihedral angle, defined by the planes of the naphthalene and phenyl rings, is a key parameter in describing the conformation of Naphthalene, 1-(2,6-dimethylphenyl)-. Due to the steric repulsion between the ortho-methyl groups and the peri-hydrogen of the naphthalene ring, a coplanar arrangement of the two rings is highly unfavorable. The molecule is therefore expected to adopt a twisted conformation.

While a crystal structure for the exact target molecule is not available, the structure of a closely related compound, 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, provides valuable insight. In this analogue, the mean plane of the naphthalene ring system makes a dihedral angle of 65.24 (12)° with the dimethylphenyl ring. nih.gov This suggests that Naphthalene, 1-(2,6-dimethylphenyl)- would also exhibit a significantly twisted ground-state conformation. The molecular flexibility would be limited, with the molecule predominantly populating conformations around this equilibrium dihedral angle.

Table 1: Expected Conformational Parameters for Naphthalene, 1-(2,6-dimethylphenyl)-

| Parameter | Expected Value/State | Rationale |

| Ground-State Conformation | Twisted (Non-planar) | Steric hindrance between ortho-methyl groups and peri-hydrogen. |

| Dihedral Angle (Naphthalene-Phenyl) | Likely > 60° | Based on data from structurally similar compounds. nih.gov |

| Molecular Flexibility | Low | High rotational barrier restricts movement around the aryl-naphthalene bond. |

Experimental Approaches for Conformational Analysis in Solution

The conformational properties of chiral molecules like Naphthalene, 1-(2,6-dimethylphenyl)- in solution can be investigated using various spectroscopic techniques.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For axially chiral biaryls, the CD spectrum can be used to determine the absolute configuration (P or M) of the atropisomers. nih.govacs.orgmdpi.comacs.org Each enantiomer will produce a mirror-image CD spectrum, and the sign of the Cotton effects can be related to the helicity of the molecule. Theoretical calculations, often using time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for each atropisomer, and comparison with the experimental spectra allows for the assignment of the absolute configuration.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a valuable tool for conformational analysis in solution. The chemical shifts of protons in Naphthalene, 1-(2,6-dimethylphenyl)- are influenced by the diamagnetic anisotropy of the aromatic rings. modgraph.co.ukrsc.org This effect arises from the circulation of π-electrons in the presence of an external magnetic field, which creates a local magnetic field that can either shield or deshield nearby protons, depending on their spatial orientation relative to the aromatic ring.

In a twisted conformation, the protons of one ring will be situated in the shielding or deshielding cones of the other ring. For instance, the ortho-methyl protons on the phenyl ring are expected to experience a significant anisotropic effect from the naphthalene ring current. By analyzing the observed chemical shifts and comparing them with those predicted for different dihedral angles using computational methods, it is possible to deduce the preferred conformation of the molecule in solution. The magnitude of the upfield or downfield shifts of specific protons can provide quantitative information about the average dihedral angle.

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

The naphthalene core of 1-(2,6-dimethylphenyl)naphthalene is the primary site for aromatic substitution reactions. The outcome of these reactions is dictated by a combination of electronic and steric factors.

Electrophilic Aromatic Substitution:

Naphthalene is more reactive towards electrophiles than benzene (B151609), and substitution typically occurs at the C1 (α) position due to the greater stabilization of the resulting carbocation intermediate. stackexchange.com However, in 1-(2,6-dimethylphenyl)naphthalene, the C1 position is already occupied. The directing influence of the 1-aryl substituent and the inherent reactivity of the remaining positions on the naphthalene ring will determine the site of further electrophilic attack. The 2,6-dimethylphenyl group is an activating group and directs incoming electrophiles to the ortho and para positions.

Considering the structure of 1-(2,6-dimethylphenyl)naphthalene, the positions on the naphthalene ring that are ortho and para to the C1 position are C2, C8 (ortho), and C4, C5 (para). However, the significant steric bulk of the 2,6-dimethylphenyl group, caused by the two methyl groups, will heavily influence the regioselectivity. stackexchange.com

Attack at the C8 position is severely hindered by the proximate dimethylphenyl ring. Similarly, the C2 position experiences some steric shielding. Therefore, electrophilic substitution is most likely to occur at the less sterically hindered C4 and C5 positions of the naphthalene core. The relative yields of substitution at these positions would depend on the specific electrophile and reaction conditions. For very bulky electrophiles, substitution at the C5 position might be favored over the C4 position. stackexchange.com

| Position on Naphthalene Core | Relationship to 1-Aryl Group | Predicted Reactivity towards Electrophiles | Steric Hindrance |

| C2 | ortho | Activated | Moderate |

| C3 | meta | Less activated | Low |

| C4 | para | Activated | Low |

| C5 | para (on other ring) | Activated | Low |

| C6 | meta (on other ring) | Less activated | Low |

| C7 | meta (on other ring) | Less activated | Low |

| C8 | ortho | Activated | High |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the naphthalene core of 1-(2,6-dimethylphenyl)naphthalene is generally challenging due to the electron-rich nature of the aromatic system. chemistrysteps.com For such reactions to occur, the naphthalene ring typically requires the presence of strong electron-withdrawing groups at positions ortho or para to a suitable leaving group, which are absent in the parent compound. libretexts.org However, derivatization of the molecule to include such functionalities could enable nucleophilic substitution reactions. For example, if a halogen were introduced at the C4 position, a subsequent reaction with a nucleophile could be possible, although it would likely require harsh reaction conditions unless further activating groups are present. chemistrysteps.comelsevierpure.com

Reactions Involving the Dimethylphenyl Moiety

The 2,6-dimethylphenyl group possesses its own reactive sites, primarily the two methyl groups. These benzylic positions are susceptible to free radical reactions and oxidation.

Benzylic Bromination:

The methyl groups on the dimethylphenyl ring can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). masterorganicchemistry.com This reaction would be expected to proceed selectively at the benzylic positions, leading to the formation of mono-, di-, tri-, or even tetrabrominated products at the methyl groups, depending on the stoichiometry of NBS used. This functionalization provides a handle for further synthetic transformations.

Oxidation:

The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₃) or chromic acid. mssm.edu This would transform the 1-(2,6-dimethylphenyl)naphthalene into a derivative containing one or two carboxylic acid groups on the phenyl ring. Such a transformation could significantly alter the solubility and coordination properties of the molecule. The oxidation of polycyclic aromatic hydrocarbons and their alkylated derivatives is a known process, though the specific conditions for this substrate would need to be determined experimentally. researchgate.netnih.gov

Functional Group Interconversions and Derivatization Strategies

The reactivity of both the naphthalene core and the dimethylphenyl moiety allows for a variety of derivatization strategies to synthesize functionalized analogs.

One key strategy involves the introduction of a functional group onto the naphthalene core via electrophilic substitution, as discussed in section 6.1. For example, nitration followed by reduction would yield an amino-substituted derivative. Halogenation would introduce a versatile handle for subsequent cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for forming new carbon-carbon bonds. mdpi.comnih.govresearchgate.netorganic-chemistry.orgyoutube.com For instance, if a bromo or iodo group is introduced at the C4 or C5 position of the naphthalene ring, it could be coupled with a variety of organoboron or organotin reagents to introduce new aryl, alkyl, or vinyl groups.

The benzylic bromides formed from the reaction of the dimethylphenyl moiety (section 6.2) can be converted into a range of other functional groups. For example, they can be transformed into alcohols, ethers, amines, or nitriles through nucleophilic substitution reactions.

Intramolecular Cyclization and Rearrangement Mechanisms

The spatial proximity of the 2,6-dimethylphenyl group to the naphthalene core in 1-(2,6-dimethylphenyl)naphthalene can facilitate intramolecular reactions, leading to the formation of new fused polycyclic systems.

A notable example is the palladium-catalyzed dearomative cyclization of a derivative of this compound. In a study focused on constructing fused polycyclic skeletons, a substrate analogous to 1-(2,6-dimethylphenyl)naphthalene, specifically 2-(2-bromophenyl)-2-(1-(2,6-dimethylphenyl)naphthalen-2-yl)acetonitrile, was shown to undergo an intramolecular dearomative cyclization. This reaction, catalyzed by a palladium complex, results in the formation of a new five-membered ring, creating a chemistrysteps.comstackexchange.comstackexchange.comstackexchange.com-carbotetracyclic scaffold. This transformation highlights the potential of the 1-aryl naphthalene framework to participate in complex cyclization cascades.

Photochemical rearrangements are another possibility for 1-arylnaphthalenes. baranlab.org Upon irradiation, these compounds can undergo cyclization to form fused aromatic systems. The specific products would depend on the substitution pattern and the reaction conditions. Acid-catalyzed rearrangements are also plausible, potentially leading to isomerization or skeletal reorganization of the molecule. rsc.org

| Reaction Type | Description | Potential Products |

| Palladium-Catalyzed Dearomative Cyclization | Intramolecular C-C bond formation involving the dimethylphenyl ring and the naphthalene core. | Fused polycyclic systems, e.g., chemistrysteps.comstackexchange.comstackexchange.comstackexchange.com-carbotetracycles. |

| Photochemical Cyclization | Light-induced intramolecular reaction to form new ring systems. | Fused aromatic compounds. |

| Acid-Catalyzed Rearrangement | Isomerization or skeletal rearrangement under acidic conditions. | Isomeric 1-arylnaphthalenes or other rearranged products. |

Advanced Applications and Material Science Relevance

Components in Organic Electronic Materials

The unique photophysical and electronic properties of naphthalene (B1677914) derivatives have positioned them as key building blocks in the development of organic electronic materials. The introduction of a bulky 2,6-dimethylphenyl substituent at the 1-position of the naphthalene core in Naphthalene, 1-(2,6-dimethylphenyl)- significantly influences its solid-state packing and electronic behavior, which are critical factors in the performance of organic electronic devices.

Role as Building Blocks in π-Conjugated Systems

Naphthalene, 1-(2,6-dimethylphenyl)- can serve as a fundamental unit in the construction of larger π-conjugated systems. The naphthalene core provides a region of extended π-electron delocalization, which is essential for charge transport in organic semiconductors. The 2,6-dimethylphenyl group, due to its steric bulk, forces a twisted conformation between the two aromatic rings. This non-planar geometry can be advantageous in several ways:

Suppression of Aggregation-Caused Quenching (ACQ): In the solid state, planar aromatic molecules tend to form closely packed aggregates (π-stacks), which can lead to the quenching of fluorescence and a reduction in the efficiency of light-emitting devices. The twisted structure of Naphthalene, 1-(2,6-dimethylphenyl)- can disrupt this intermolecular packing, thereby preserving the emissive properties of the material in thin films.

Enhanced Solubility: The non-planar shape often leads to better solubility in common organic solvents, which is a crucial aspect for the solution-based processing of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Tuning of Electronic Properties: The dihedral angle between the naphthalene and dimethylphenyl rings affects the extent of π-conjugation. This allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, which is critical for optimizing charge injection and transport in devices.

Derivatives of this compound can be incorporated into polymers or larger molecules through further functionalization of either the naphthalene or the dimethylphenyl ring, enabling the creation of materials with tailored electronic and photophysical properties for specific applications in organic electronics.

Influence on Charge Transfer and Photophysical Phenomena

The electronic communication between the electron-rich naphthalene and the substituted phenyl ring can lead to interesting charge transfer (CT) phenomena. Upon photoexcitation, an intramolecular charge transfer (ICT) state can be formed, where electron density is redistributed between the two aromatic moieties. The characteristics of this ICT state are highly dependent on the molecular geometry and the electronic nature of the substituents.

The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, are directly influenced by the structure of Naphthalene, 1-(2,6-dimethylphenyl)-. The twisted arrangement can lead to the population of twisted intramolecular charge transfer (TICT) states, which often exhibit dual fluorescence and solvatochromism—a change in emission color with solvent polarity.

| Property | Expected Influence of the 1-(2,6-dimethylphenyl) Substituent |

| Absorption (λmax) | Likely blue-shifted compared to a planar analogue due to reduced conjugation. |

| Emission (λem) | Potential for dual emission from locally excited and ICT/TICT states. |

| Fluorescence Quantum Yield (ΦF) | Can be enhanced in the solid state by preventing aggregation-caused quenching. |

| Solvatochromism | Significant shifts in emission wavelength with solvent polarity are expected if a TICT state is formed. |

This table presents expected trends based on the known behavior of similar sterically hindered biaryl systems.

Ligand Design in Coordination Chemistry

The unique steric and electronic profile of Naphthalene, 1-(2,6-dimethylphenyl)- makes it an attractive scaffold for the design of specialized ligands for coordination chemistry and catalysis.

Development of Chiral Ligands for Asymmetric Catalysis

Atropisomerism can arise in Naphthalene, 1-(2,6-dimethylphenyl)- derivatives if the rotation around the C-C bond between the aromatic rings is sufficiently hindered by the introduction of appropriate substituents. This restricted rotation can lead to stable, non-superimposable mirror-image conformers (atropisomers), which are a source of chirality.

The synthesis of enantiomerically pure atropisomers of functionalized Naphthalene, 1-(2,6-dimethylphenyl)- can provide access to a new class of chiral ligands. These ligands can be used in asymmetric catalysis, where the well-defined three-dimensional structure of the ligand-metal complex can control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of a chiral product. The bulky 2,6-dimethylphenyl group can create a specific chiral pocket around the metal center, influencing the approach of substrates and leading to high enantioselectivities.

Metal Complexation Studies and Characterization

The naphthalene moiety of Naphthalene, 1-(2,6-dimethylphenyl)- can be functionalized with coordinating groups (e.g., phosphines, amines, or carboxylates) to create ligands that can bind to a variety of metal centers. The steric hindrance provided by the 2,6-dimethylphenyl group can influence the coordination geometry and the reactivity of the resulting metal complexes.

For instance, phosphine (B1218219) derivatives of Naphthalene, 1-(2,6-dimethylphenyl)- can act as bulky monodentate or bidentate ligands. The steric demand of these ligands can promote specific catalytic activities, such as in cross-coupling reactions, by favoring the formation of coordinatively unsaturated and highly reactive metal species.

The characterization of such metal complexes would involve a range of spectroscopic and analytical techniques:

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides details on the ligand's coordination mode and the geometry of the complex in solution. |

| X-ray Crystallography | Determines the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. |

| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. |

| Cyclic Voltammetry (CV) | Characterizes the redox properties of the metal complex, which is crucial for its application in catalysis and electronic materials. |

Supramolecular Chemistry and Self-Assembly

The rigid and well-defined shape of Naphthalene, 1-(2,6-dimethylphenyl)- makes it a promising building block for supramolecular chemistry and the construction of self-assembled architectures. The non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrogen bonding (upon functionalization), can be utilized to direct the assembly of these molecules into ordered structures.

The twisted nature of the molecule can lead to the formation of unique and complex supramolecular assemblies that are not accessible with planar aromatic building blocks. For example, the self-assembly of appropriately functionalized derivatives could lead to the formation of helical structures, porous networks, or discrete molecular cages. These self-assembled materials could find applications in areas such as molecular recognition, sensing, and the encapsulation of guest molecules. The steric hindrance of the dimethylphenyl group would play a crucial role in directing the self-assembly pathway and determining the final supramolecular architecture.

Design of Host-Guest Systems

Host-guest chemistry involves the creation of larger host molecules that can encapsulate smaller guest molecules, leading to applications in sensing, catalysis, and drug delivery. The design of these systems relies on molecular recognition, where the host has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest.

The structure of Naphthalene, 1-(2,6-dimethylphenyl)- makes it an intriguing candidate for incorporation into host molecules. The 2,6-dimethylphenyl group, being twisted out of the plane of the naphthalene ring, can act as a rigid structural barrier or "wall" in a larger supramolecular assembly. This allows for the construction of well-defined cavities and pores. While direct research on this specific compound in host-guest systems is not extensively documented, the principles of using sterically demanding groups are well-established in supramolecular chemistry. For instance, naphthalene diimides and other aromatic units are frequently used to build macrocycles and cages capable of encapsulating guest molecules. researchgate.netnih.govfrontiersin.org The fixed orientation of the dimethylphenyl group could be exploited to create chiral recognition sites within a host, enabling the selective binding of specific enantiomers.

Non-Covalent Interactions in Molecular Recognition

Non-covalent interactions, such as π-stacking, hydrogen bonds, and van der Waals forces, are the primary drivers of molecular recognition and self-assembly in supramolecular systems. taylorandfrancis.com The naphthalene core of the molecule provides an extended π-system that can readily participate in π-stacking interactions, a key stabilizing force in the assembly of aromatic molecules. uva.es

However, the 2,6-dimethylphenyl substituent profoundly modulates these interactions. Its bulkiness prevents face-to-face π-stacking of the naphthalene units, forcing a displaced or edge-to-face arrangement. This steric control is crucial for directing the three-dimensional structure of self-assembled materials. Theoretical studies on substituted naphthalenes show that such interactions are dominated by London dispersion forces and can be finely tuned by the nature and position of substituents. researchgate.netnih.gov The interplay between the attractive π-π interactions of the naphthalene core and the repulsive steric effects of the dimethylphenyl group can be harnessed to engineer crystals and molecular assemblies with specific topologies and properties. canterbury.ac.nz This controlled arrangement is vital for developing materials with tailored electronic and optical properties.

The table below summarizes the key non-covalent interactions and their characteristics relevant to molecular recognition.

| Interaction Type | Description | Relevance to Naphthalene, 1-(2,6-dimethylphenyl)- |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The naphthalene core is electron-rich and prone to stacking. The 2,6-dimethylphenyl group sterically hinders a cofacial arrangement, favoring parallel-displaced or T-shaped geometries. |

| CH-π Interactions | Interactions between a C-H bond and a π-system. | The methyl C-H bonds of the dimethylphenyl group can interact with the π-system of adjacent naphthalene molecules, contributing to the stability of the overall structure. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | These forces contribute significantly to the overall stability of molecular assemblies by maximizing contact surfaces between molecules. |

| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | The bulky 2,6-dimethylphenyl group introduces significant steric repulsion, which acts as a powerful tool to direct the geometry of self-assembly and prevent uncontrolled aggregation. |

Precursors for Complex Polycyclic Aromatic Hydrocarbons and Functionalized Molecules

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of multiple fused aromatic rings. wikipedia.orgresearchgate.net They are of great interest in materials science for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The properties of PAHs are highly dependent on their size, shape, and substitution pattern.

Naphthalene, 1-(2,6-dimethylphenyl)- can serve as a foundational building block for the synthesis of larger, more complex, and highly functionalized PAHs. The naphthalene core can undergo further annulation reactions, where additional aromatic rings are fused onto the existing structure. The 2,6-dimethylphenyl group can act as a "protecting" or "directing" group, influencing the regioselectivity of subsequent chemical transformations. rsc.org

Furthermore, the methyl groups on the phenyl ring and the unsubstituted positions on the naphthalene ring are amenable to various functionalization reactions. researchgate.net These positions can be modified to attach other chemical moieties that can tune the electronic properties, solubility, and solid-state packing of the resulting molecules. For example, introducing electron-withdrawing or electron-donating groups can alter the HOMO-LUMO gap, thereby changing the optical and electronic characteristics of the material. The synthesis of precisely structured, multi-substituted naphthalenes is a key strategy for developing novel functional materials. nih.gov While many routes exist for synthesizing dimethylnaphthalenes and other PAHs, researchgate.netnacatsoc.org the use of pre-functionalized building blocks like 1-(2,6-dimethylphenyl)naphthalene offers a pathway to create sterically constrained, three-dimensional aromatic structures that are otherwise difficult to access.

Q & A

Basic Question: What are the key systemic health effects of Naphthalene, 1-(2,6-dimethylphenyl)- observed in experimental models?

Answer:

Studies on this compound prioritize systemic effects such as hepatic, renal, respiratory, and hematological outcomes. For example, experimental designs in rodents typically administer the compound via inhalation or oral routes at varying dosages (e.g., 50–500 mg/kg/day) over 28–90 days. Data extraction frameworks (Table C-2, ) include parameters like body weight changes, organ histopathology, and biochemical markers (e.g., serum ALT for hepatic effects). Systematic reviews classify evidence confidence based on risk of bias assessments (e.g., randomization and allocation concealment in Table C-7, ) .

Advanced Question: How can researchers resolve contradictions in toxicity data across studies on Naphthalene, 1-(2,6-dimethylphenyl)-?

Answer:

Contradictions often arise from variability in exposure routes, species sensitivity, or experimental duration. A tiered approach is recommended:

Risk of Bias Assessment : Use tools like Table C-6 and C-7 ( ) to evaluate study reliability (e.g., dose randomization, outcome reporting).

Confidence Rating : Assign initial confidence levels (High to Very Low) based on adherence to methodological rigor ().

Mechanistic Analysis : Compare metabolic pathways (e.g., cytochrome P450 activation) across species to explain differential toxicity.

Dose-Response Modeling : Integrate data using benchmark dose (BMD) software to identify thresholds for adverse effects .

Basic Question: What inclusion criteria are used to select health effects studies for systematic reviews of this compound?

Answer:

Relevant studies must meet criteria outlined in Table B-1 ( ):

Advanced Question: How should researchers design mechanistic studies to investigate the metabolic fate of Naphthalene, 1-(2,6-dimethylphenyl)-?

Answer:

In Vitro Systems : Use hepatic microsomes or primary hepatocytes to identify phase I/II metabolites via LC-MS/MS.

Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled compound in rodent models.

Gene Knockout Models : Assess toxicity in CYP450-deficient mice to pinpoint critical enzymes.

Biomarker Identification : Corrogate urinary metabolites (e.g., thioether conjugates) with oxidative stress markers (e.g., 8-OHdG) .

Basic Question: What environmental monitoring strategies are recommended for detecting this compound in air and water?

Answer:

- Air Sampling : High-volume air samplers with XAD-2 resin, followed by GC-MS analysis (detection limit: 0.1 µg/m³).

- Water Sampling : Solid-phase extraction (SPE) using C18 cartridges, with quantification via HPLC-UV (detection limit: 5 µg/L).

- Quality Control : Include field blanks, spiked recovery samples (85–115% acceptable), and inter-lab validation .

Advanced Question: What statistical methods are optimal for synthesizing heterogeneous toxicological data?

Answer:

- Meta-Analysis : Use random-effects models to account for inter-study variance. Weight studies by inverse variance or sample size.

- Categorical Regression : Apply PROAST software for dose-response modeling across discontinuous datasets.

- Sensitivity Analysis : Exclude outliers (e.g., studies with Very Low confidence) and re-evaluate effect sizes .

Basic Question: How are biomarkers of exposure validated for Naphthalene, 1-(2,6-dimethylphenyl)-?

Answer:

Validation follows a three-step process:

Discovery Phase : Identify candidate biomarkers (e.g., urinary naphthols) via untargeted metabolomics.

Analytical Validation : Assess precision (CV < 15%), accuracy (spiked recoveries 80–120%), and stability (freeze-thaw cycles).

Biological Validation : Correlate biomarker levels with external exposure metrics in cohort studies .

Advanced Question: How can transcriptomic data clarify the mode of action for this compound’s carcinogenicity?

Answer:

RNA Sequencing : Compare gene expression profiles in exposed vs. control tissues (e.g., liver, lung).

Pathway Enrichment : Use tools like DAVID or GSEA to identify dysregulated pathways (e.g., DNA repair, oxidative stress).

Dose-Dependent Analysis : Apply BMDExpress to derive transcriptional benchmark doses.

Cross-Species Concordance : Compare rodent and human organotypic cultures to assess relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.